Welcome to the BenchChem Online Store!
molecular formula C12H17O6P B8621533 Phosphinecarboxylic acid, diethoxy-, 4-methoxyphenyl ester, oxide CAS No. 72305-95-4

Phosphinecarboxylic acid, diethoxy-, 4-methoxyphenyl ester, oxide

Cat. No. B8621533
M. Wt: 288.23 g/mol
InChI Key: JXVODAWCJBNFSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04591583

Procedure details

18.6 g (0.12 mole) of triethylphosphite was heated at 125°-130° C. in a flask with a reflux condensor. 18.6 g (0.10 mole) of 4-methoxyphenyl chloroformate (prepared according to M. J. Zabik and R. D. Schuetz, J. Org. Chem. 32 (1967) 300) was added dropwise. The reaction flask was heated additionally at about 120° C. for 1,5 hours and left at room temperature overnight. The product was distilled to give 25.8 g (89%) of diethyl 4-methoxyphenoxycarbonylphosphonate. Bp0.03 =174°-8° C., nD21 =1,4940.
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
18.6 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][P:4]([O:8][CH2:9][CH3:10])[O:5][CH2:6][CH3:7])C.Cl[C:12]([O:14][C:15]1[CH:20]=[CH:19][C:18]([O:21][CH3:22])=[CH:17][CH:16]=1)=[O:13]>>[CH3:22][O:21][C:18]1[CH:19]=[CH:20][C:15]([O:14][C:12]([P:4](=[O:3])([O:5][CH2:6][CH3:7])[O:8][CH2:9][CH3:10])=[O:13])=[CH:16][CH:17]=1

Inputs

Step One
Name
Quantity
18.6 g
Type
reactant
Smiles
C(C)OP(OCC)OCC
Step Two
Name
Quantity
18.6 g
Type
reactant
Smiles
ClC(=O)OC1=CC=C(C=C1)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The product was distilled

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC1=CC=C(OC(=O)P(OCC)(OCC)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 25.8 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.